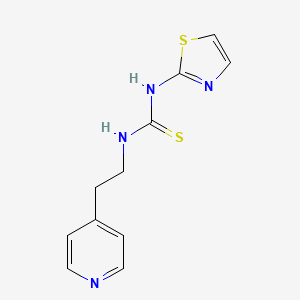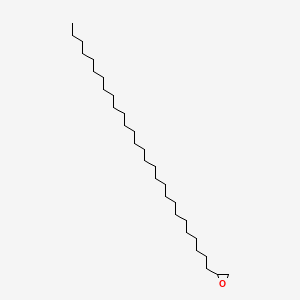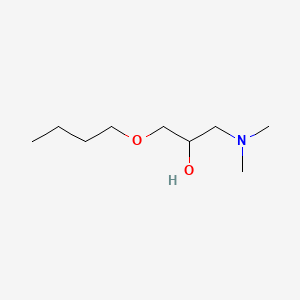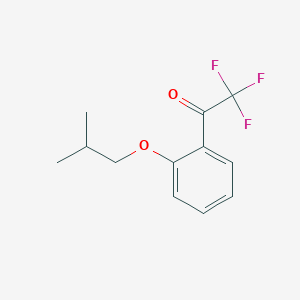
N-Undecylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Undecylglycine is an organic compound with the molecular formula C13H27NO2. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by an undecyl group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Undecylglycine can be synthesized through several methods. One common approach involves the reaction of glycine with undecyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Undecylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The undecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and substituted glycine derivatives .
Aplicaciones Científicas De Investigación
N-Undecylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is studied for its potential antimicrobial properties and its role in cell membrane interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on biological systems.
Industry: This compound is used in the formulation of personal care products, detergents, and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-Undecylglycine involves its interaction with cell membranes. The undecyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications. The molecular targets include membrane proteins and phospholipids, and the pathways involved are related to membrane disruption and cell death .
Comparación Con Compuestos Similares
Similar Compounds
- N-Decylglycine
- N-Dodecylglycine
- N-Tetradecylglycine
Comparison
N-Undecylglycine is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its surfactant properties compared to shorter or longer chain derivatives. Additionally, its antimicrobial activity is more pronounced than that of similar compounds with different chain lengths .
Propiedades
Número CAS |
84196-08-7 |
|---|---|
Fórmula molecular |
C13H27NO2 |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
2-(undecylamino)acetic acid |
InChI |
InChI=1S/C13H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13(15)16/h14H,2-12H2,1H3,(H,15,16) |
Clave InChI |
QZVLLXPELCRVPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


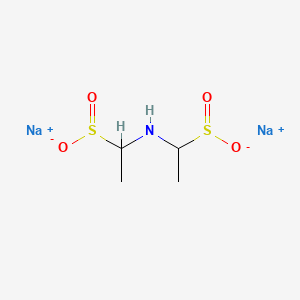

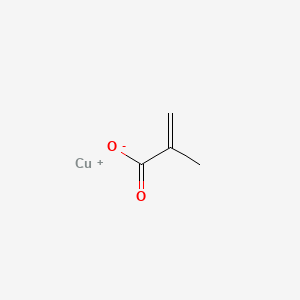
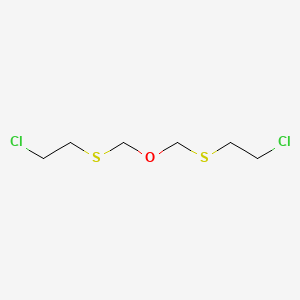


![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)
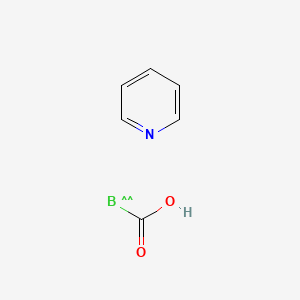
![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)
